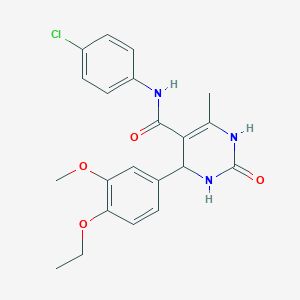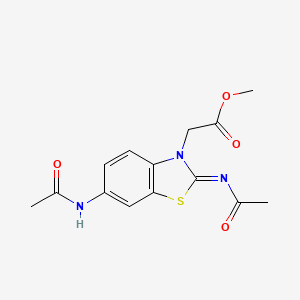
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide, also known as N-phenylpyrrolidin-3-ylpropanamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of medical conditions, including neurological disorders, cancer, and infectious diseases. In
Applications De Recherche Scientifique
Phenylpropanoids Research
- Phenylpropanoids Identification: Compounds similar to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide have been identified in the stems of Ephedra sinica. These include (S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide, which was isolated and characterized using spectroscopic techniques and chemical methods (Zhang et al., 2016).
Medicinal Chemistry Applications
- Kinase Inhibitors: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to this compound, have been identified as potent and selective inhibitors of Met kinase, with potential implications in cancer treatment (Schroeder et al., 2009).
- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, another similar compound, is a selective small molecule histone deacetylase inhibitor with implications in cancer therapy (Zhou et al., 2008).
Organic Chemistry and Synthesis
- Schiff’s Bases Synthesis: N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds have been synthesized, demonstrating potential as antidepressant and nootropic agents (Thomas et al., 2016).
- Microwave-assisted Syntheses: Research has explored the use of O-Phenyl oximes as precursors for synthesizing various N-heterocycles, including compounds related to this compound (Portela-Cubillo et al., 2008).
Antibacterial Applications
- Antibacterial Drug Synthesis: Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid have been synthesized and tested for antibacterial properties, showing moderate to good activity against specific microbes (Devi et al., 2018).
Luminescence Enhancement in Materials Science
- Sensitization of Luminescence: Studies have been conducted on compounds like 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and related structures for their ability to sensitize luminescence in lanthanide ions, with potential applications in materials science (Tigaa et al., 2017).
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLOFGPJACHIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

